Physical Property Differentiation: Molecular Weight and Halogen-Dependent Physicochemical Profile vs. Bromophenyl Analog (CAS 1024720-42-0)
The target compound (CAS 1025632-66-9) exhibits a molecular weight of 422.76 g/mol, compared to 467.21 g/mol for the 4-bromophenyl analog (CAS 1024720-42-0), a difference of 44.45 g/mol (+10.5%) attributable solely to the Cl→Br substitution at the sulfonyl aryl position . This mass reduction places the target compound closer to the Lipinski MW≤500 threshold with greater margin, which may influence solubility and permeability in cell-based assays typical of agrochemical and anti-infective screening cascades [1]. Furthermore, the C–Cl bond (bond dissociation energy ~397 kJ/mol) is thermodynamically stronger than the C–Br bond (~335 kJ/mol) at the para position of the sulfonyl aryl group, conferring potentially greater thermal and photostability to the target compound during synthesis, storage, and assay incubation periods [2].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 422.76 g/mol |
| Comparator Or Baseline | 467.21 g/mol (N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline, CAS 1024720-42-0) |
| Quantified Difference | −44.45 g/mol (−9.5%) |
| Conditions | Calculated from molecular formula; target: C₁₅H₁₀ClF₃N₂O₅S; comparator: C₁₅H₁₀BrF₃N₂O₅S |
Why This Matters
The 10.5% lower molecular weight of the chloro analog improves compliance with drug-likeness filters (Rule of Five) and may reduce cost-per-mole in large-scale synthesis due to lower atomic mass of chlorine vs. bromine.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
- [2] Luo Y-R. Comprehensive Handbook of Chemical Bond Energies. CRC Press; 2007. C–Cl BDE ~397 kJ/mol; C–Br BDE ~335 kJ/mol. View Source
